

"Cyromazine formulation crystallization at low temperatures"

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Compound of Interest

Compound Name: Cyromazine

Cat. No.: B1669673

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Cyromazine Formulation Technical Support Center

Welcome to the technical support center for **cyromazine** formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to formulation crystallization, particularly at low temperatures.

Frequently Asked Questions (FAQs)

Q1: What is **cyromazine** and why is its solubility a concern?

A1: **Cyromazine** is a triazine-based insect growth regulator used as an insecticide and acaricide.[1] A primary challenge in its use is its low solubility in water, which is approximately 1.1% at 20°C (pH 7.5).[2] This poor aqueous solubility makes it difficult to develop stable liquid formulations, especially for applications that require accurate dosing and even spread, such as pour-on treatments for animals.[3]

Q2: Why does my **cyromazine** formulation form crystals at low temperatures?

A2: The solubility of **cyromazine** and its salts in aqueous solutions decreases significantly at lower temperatures (e.g., below 10-20°C).[3][4] When the temperature of a saturated or near-saturated solution drops, it can become supersaturated. This unstable state promotes nucleation and the growth of crystals as the solute (**cyromazine**) precipitates out of the

solution.[5] This can lead to product failure, as the crystals may not readily re-dissolve when the temperature returns to ambient levels.[3]

Q3: Are there specific formulation types that are more prone to crystallization?

A3: Aqueous-based formulations, such as soluble concentrates (SL), are particularly susceptible to crystallization due to **cyromazine**'s inherently low water solubility.[3][6] While forming salts of **cyromazine** with acids can increase solubility, many of these salts also exhibit reduced solubility at colder temperatures, posing a continued risk of crystallization.[3][4]

Q4: How can I prevent **cyromazine** crystallization in my formulations?

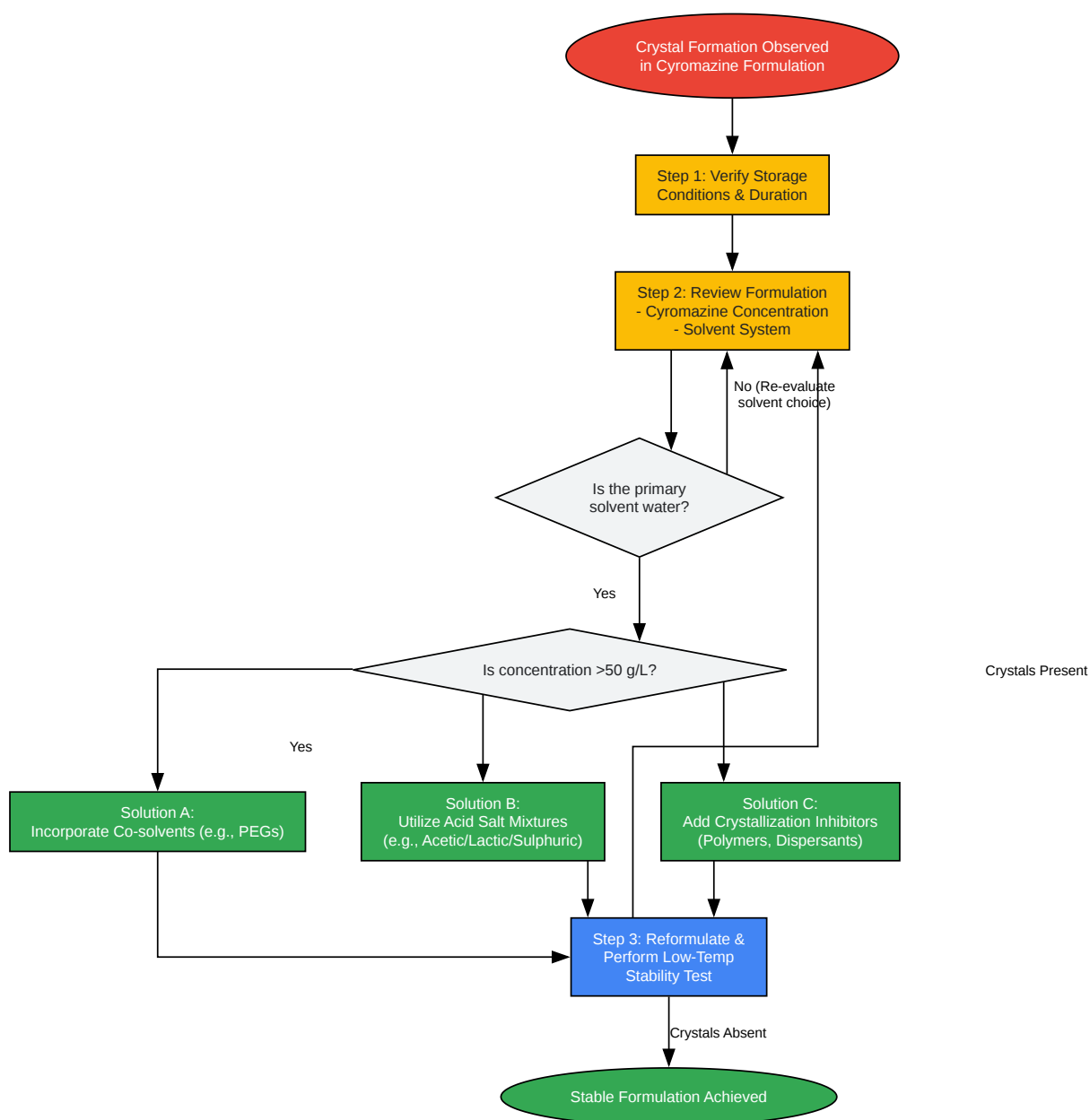
A4: Crystallization can be prevented or mitigated through several formulation strategies:

- Co-solvents: Incorporating co-solvents like polyethylene glycols (PEGs) into the aqueous formulation can significantly enhance the stability of **cyromazine** and reduce the likelihood of crystallization.[3]
- Acid Salt Mixtures: Using a specific combination of acids, such as lactic, acetic, and sulphuric acid, to form **cyromazine** salts in situ has been shown to produce physically stable formulations that resist crystallization even at 0°C.[4]
- Polymers and Adjuvants: The inclusion of certain polymers, dispersants, and wetting agents can inhibit crystal formation and growth in liquid formulations.[7][8]

Troubleshooting Guide

Problem: I observed crystal formation in my **cyromazine** solution after storage at low temperatures (e.g., 0-4°C).

This guide provides a systematic approach to identifying the cause and finding a solution for **cyromazine** crystallization.



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Caption: Troubleshooting workflow for addressing **cyromazine** crystallization.

Data on Cyromazine Solubility and Formulation Stability

Quantitative data is crucial for developing robust formulations. The tables below summarize key solubility and stability information.

Table 1: Solubility of **Cyromazine** in Various Solvents at 20°C

Solvent	Solubility (g/kg)	Reference
Water (pH 7.5)	11.0 (1.1%)	[2]
Methanol	22.0 (1.7%)	[2]
Isopropyl Alcohol	2.5	[3]
Acetone	1.7	[3]
Dichloromethane	0.25	[2]
Toluene	0.015	[2]

| Hexane | 0.0002 |[\[3\]](#) |

Table 2: Effect of Co-solvents on the Stability of a 6% w/v **Cyromazine** Aqueous Formulation

Co-solvent	% v/v of Co-solvent	Observation after Storage	Reference
PEG 200	≥ 40%	Clear solution, stable	[3]
PEG 400	≥ 40%	Clear solution, stable	[3]
PEG 200/400	~30%	Heating required to dissolve, stable	[3]

| PEG 1000 (Solid) | < 40% | Crystals form over time |[\[3\]](#) |

Table 3: Low-Temperature (0°C) Stability of **Cyromazine** (6-10% w/v) Formulations with Different Acid Mixtures

Acetic Acid (% w/v)	Lactic Acid (% w/v)	Sulphuric Acid (% w/v)	Crystallization after 14 days at 0°C	Reference
10.0	0	0	Yes	[4]
0	12.0	0	Yes	[4]

| 5.0 | 6.0 | 0.5 | No [4] |

Experimental Protocols

Protocol 1: Low-Temperature Stability Testing

This protocol is adapted from standard methods for evaluating the stability of pesticide formulations at low temperatures.[4][6]

Objective: To determine the physical stability of a **cyromazine** formulation when exposed to low temperatures.

Materials:

- **Cyromazine** formulation sample
- Glass test tubes with stoppers
- Refrigerator or cold chamber capable of maintaining $0 \pm 2^{\circ}\text{C}$
- **Cyromazine** reference standard crystals (for seeding)
- Graduated cylinder or pipette

Procedure:

- Sample Preparation: Place 50 mL of the **cyromazine** formulation into a clean, dry glass test tube.
- Seeding (Optional but Recommended): Add a few seed crystals of pure **cyromazine** to the formulation. This encourages crystallization if the solution is unstable.[\[4\]](#)
- Storage: Tightly stopper the test tube and place it in a cold chamber maintained at $0 \pm 2^{\circ}\text{C}$.
- Incubation: Store the sample undisturbed for a period of 7 to 14 days.[\[4\]](#)[\[6\]](#)
- Observation: After the incubation period, remove the sample and allow it to equilibrate to room temperature.
- Evaluation: Visually inspect the sample for any signs of crystallization, sedimentation, or phase separation. Quantify the volume of any separated solid or liquid material. According to FAO specifications, the volume of separated solid/liquid should not exceed 0.3 mL.[\[6\]](#)

Protocol 2: Preparation of a Stabilized Aqueous **Cyromazine** Formulation using PEG

This protocol provides a general method for creating a stable solution based on successful formulations described in patent literature.[\[3\]](#)

Objective: To prepare a 6% w/v **cyromazine** solution that remains stable at low temperatures.

Materials:

- **Cyromazine** technical grade
- Polyethylene Glycol 400 (PEG 400)
- Deionized water
- Glass beaker
- Magnetic stirrer and stir bar
- Heating plate (optional)

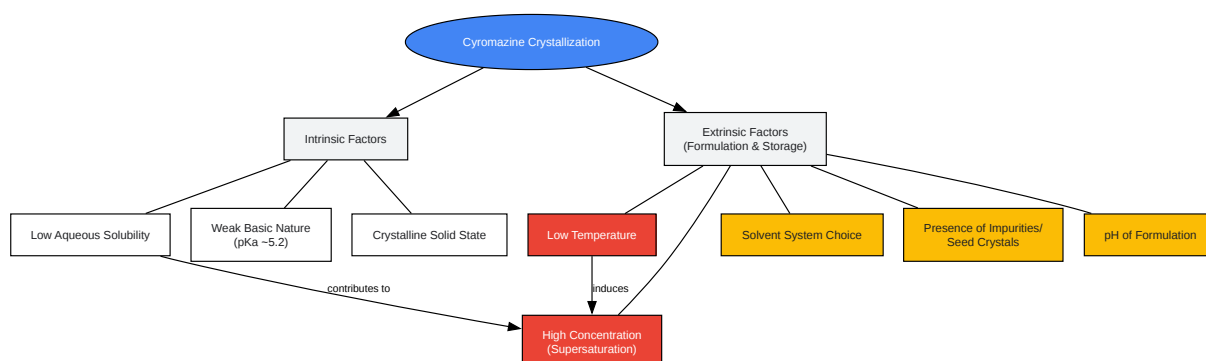
- Volumetric flask (100 mL)

Procedure:

- In a glass beaker, combine 40 mL of PEG 400 and 50 mL of deionized water.
- Stir the PEG/water mixture until a homogenous solution is formed.
- Slowly add 6.0 g of **cyromazine** powder to the stirring solvent mixture.
- Continue stirring at room temperature until all the **cyromazine** has dissolved. Gentle heating (up to ~60°C) can be applied to facilitate dissolution if necessary, but the solution should be stable once cooled.[\[3\]](#)
- Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
- Bring the final volume to 100 mL with deionized water and mix thoroughly.
- The resulting formulation can be subjected to low-temperature stability testing as described in Protocol 1.

Factors Influencing Crystallization

The crystallization of **cyromazine** in a formulation is a complex process influenced by several interrelated factors. Understanding these factors is key to designing stable solutions.



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Caption: Key intrinsic and extrinsic factors leading to **cyromazine** crystallization.

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